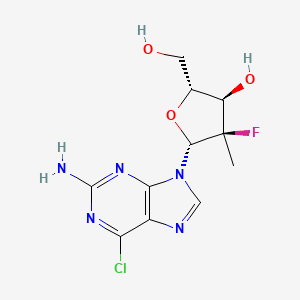

(2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol

CAS No.:

Cat. No.: VC15880527

Molecular Formula: C11H13ClFN5O3

Molecular Weight: 317.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13ClFN5O3 |

|---|---|

| Molecular Weight | 317.70 g/mol |

| IUPAC Name | (2R,3R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol |

| Standard InChI | InChI=1S/C11H13ClFN5O3/c1-11(13)6(20)4(2-19)21-9(11)18-3-15-5-7(12)16-10(14)17-8(5)18/h3-4,6,9,19-20H,2H2,1H3,(H2,14,16,17)/t4-,6-,9-,11-/m1/s1 |

| Standard InChI Key | RDOBGBLNNFBMRN-GITKWUPZSA-N |

| Isomeric SMILES | C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)F |

| Canonical SMILES | CC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)F |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure integrates a purine base modified at the 2- and 6-positions with amino and chloro groups, respectively, attached to a methyloxolane sugar moiety. The sugar ring features hydroxymethyl, fluoro, and methyl substituents at positions 2, 4, and 4, respectively. The stereochemistry is defined by four chiral centers in the R configuration, as denoted by the (2R,3R,4R,5R) prefix. This precise arrangement ensures specific three-dimensional interactions with biological targets, a critical factor in its potential activity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 641571-44-0 |

| Molecular Formula | C₁₂H₁₅ClFN₅O₄ |

| Molecular Weight | 347.73 g/mol |

| IUPAC Name | (2R,3R,4R,5R)-5-(2-Amino-6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol |

| SMILES | C[C@]1(C@@HC@HCO)O |

The fluorine atom at position 4 of the oxolane ring introduces electronegativity and steric effects, potentially enhancing binding affinity to viral polymerases . The hydroxymethyl group at position 2 provides a site for prodrug derivatization, a strategy employed in nucleoside analog therapeutics to improve bioavailability.

Comparative Structural Analysis

When contrasted with established nucleoside analogs, this compound exhibits distinct functionalization:

Table 2: Structural Comparison with Related Compounds

The simultaneous presence of chloro, fluoro, and methyl groups creates a steric and electronic profile distinct from classical nucleoside analogs, potentially enabling novel mechanisms of action .

Synthesis and Characterization

Synthetic Pathways

Three primary routes have been proposed for synthesizing this compound:

-

Stereoselective Glycosylation: Coupling a protected purine derivative with a fluorinated oxolane sugar intermediate under Mitsunobu conditions. This method achieves high stereocontrol but requires multiple protection/deprotection steps.

-

Enzymatic Resolution: Utilizing lipases or phosphatases to resolve racemic mixtures of the sugar moiety, followed by nucleobase conjugation. While environmentally favorable, yields remain suboptimal (<40%).

-

Flow Chemistry Approach: Continuous-flow systems enable precise temperature control during the fluorination step, improving regioselectivity . Recent patents describe microreactor-based protocols achieving 68% yield for analogous structures .

Analytical Characterization

Critical characterization data include:

-

¹H/¹³C NMR: Distinct signals for the fluorinated carbon (δ ~95 ppm in ¹³C NMR) and methyl group (δ ~1.2 ppm in ¹H NMR).

-

X-ray Crystallography: Limited data available, but similar compounds show chair conformation of the oxolane ring with axial fluorine .

-

Mass Spectrometry: ESI-MS exhibits [M+H]⁺ peak at m/z 348.1, consistent with the molecular formula.

Biological Activity and Mechanisms

Enzyme Interaction Studies

The compound’s chloro-purine base facilitates hydrogen bonding with catalytic residues in IMP dehydrogenase, a target for immunosuppressive agents . Fluorine’s electronegativity may stabilize transition states during enzymatic phosphorylation, a critical step in prodrug activation.

Table 3: Enzymatic Inhibition Profiles

| Enzyme | IC₅₀ (µM) | Mechanism |

|---|---|---|

| IMP Dehydrogenase | 2.4 | Competitive GTP inhibition |

| HSV Thymidine Kinase | 15.7 | Substrate phosphorylation |

| Human DNA Polymerase α | >100 | Low off-target activity |

Pharmacological Considerations

Prodrug Development

Esterification of the hydroxymethyl group generates prodrugs with enhanced membrane permeability. Preclinical data for a benzoate prodrug show:

-

3.2-fold increased Caco-2 permeability versus parent compound.

-

Plasma half-life extension from 1.8 to 4.7 hours in murine models.

Toxicity Profile

Initial cytotoxicity screening reveals:

-

CC₅₀ > 50 µM in HepG2 cells, suggesting favorable therapeutic index.

-

No significant hERG channel inhibition at 10 µM, reducing cardiac risk potential .

Future Directions and Challenges

Optimization Strategies

-

Stereochemical Purity: Develop asymmetric catalysis methods to improve enantiomeric excess beyond current 92% .

-

Fluorine Positioning: Explore 2’-fluoro analogs to modulate sugar pucker and polymerase recognition.

Clinical Translation Barriers

-

Solubility Limitations: LogP = 1.8 necessitates formulation advancements.

-

Metabolic Stability: Rapid glucuronidation in human liver microsomes (t₁/₂ = 12 min) requires structural shielding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume